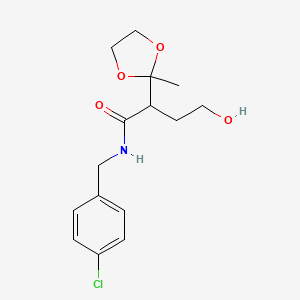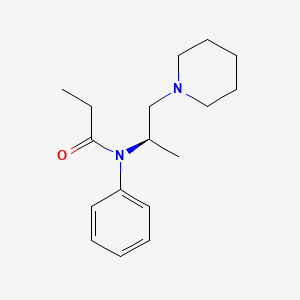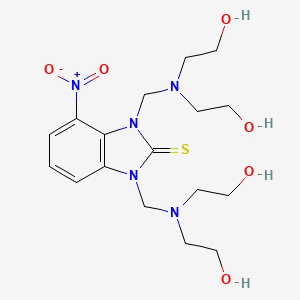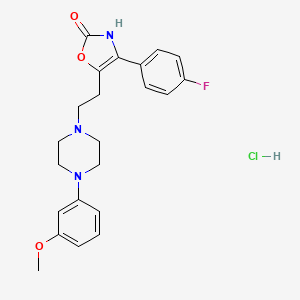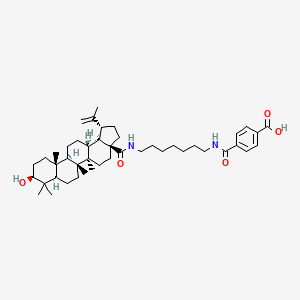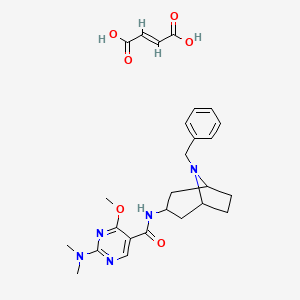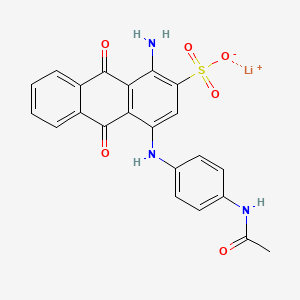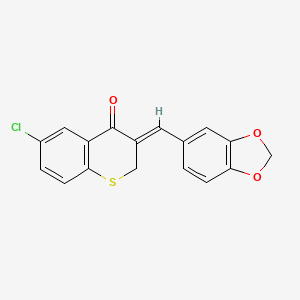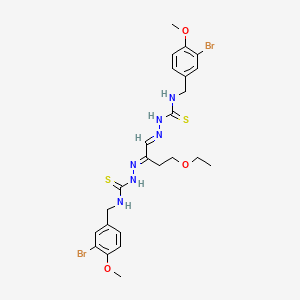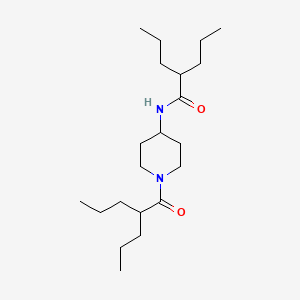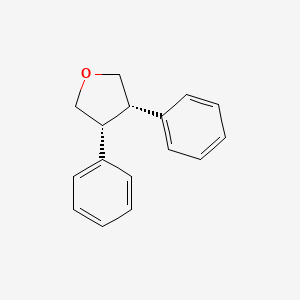
3,4-Diphenyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenyloxolane, also known as 3,4-diphenyltetrahydrofuran, is an organic compound with the molecular formula C16H16O. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its structural features, which include two phenyl groups attached to the oxolane ring. The presence of these phenyl groups imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyloxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,2-diphenylethanol with ethylene oxide. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 3,4-Diphenyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学研究应用
3,4-Diphenyloxolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Diphenyloxolane involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
3,4-Diphenylfuran: Similar in structure but contains a furan ring instead of an oxolane ring.
3,4-Diphenylpyrrole: Contains a pyrrole ring, differing in the heteroatom present in the ring structure.
3,4-Diphenylthiophene: Features a thiophene ring with sulfur as the heteroatom.
Uniqueness: 3,4-Diphenyloxolane is unique due to its oxolane ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of the oxygen atom in the ring structure influences its polarity, solubility, and potential for hydrogen bonding, setting it apart from similar compounds with different heteroatoms.
属性
CAS 编号 |
1393686-95-7 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
(3S,4R)-3,4-diphenyloxolane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+ |
InChI 键 |
BQRJKBFGRQFFMF-IYBDPMFKSA-N |
手性 SMILES |
C1[C@H]([C@H](CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



